Quercetin 7-O-rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Scientific Analysis
Quercetin 7-O-rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Scientific Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 7-O-rhamnoside, a glycosylated form of the widely studied flavonoid quercetin, exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. This technical guide provides an in-depth overview of the natural sources and plant distribution of this compound. It details comprehensive experimental protocols for its extraction, isolation, and quantification, and presents a summary of its known biological activities, with a particular focus on the modulation of the TGF-β/Smad signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Distribution of Quercetin 7-O-rhamnoside
Quercetin 7-O-rhamnoside is found in a variety of plant species, distributed across different families. The concentration of this flavonoid can vary significantly depending on the plant part, geographical location, and developmental stage. The following table summarizes the known plant sources and, where available, the quantitative distribution of Quercetin 7-O-rhamnoside.
| Plant Family | Species | Plant Part | Concentration (mg/kg fresh weight, unless otherwise specified) | Reference(s) |
| Rosaceae | Rosa spp. (Rose) | Petals | Varies by cultivar; up to 359.84 µg/g FW in some F1 progeny. | |
| Convolvulaceae | Convolvulus arvensis (Field bindweed) | Seeds | Present in the ethyl acetate fraction of the methanolic extract. | |
| Sapotaceae | Argania spinosa (Argan) | Leaves | Identified as a constituent. | |
| Asphodelaceae | Asphodelus aestivus | Leaves | Isolated from the methanolic extract. | |
| Fabaceae | Hymenaea martiana | Barks | Identified in the ethyl acetate fraction. | |
| Solanaceae | Capsicum annuum x Habanero white hybrid (Pepper) | Fruit | Identified in the methanolic extract. | |
| Crassulaceae | Sedum sieboldii | Leaves | Identified in the plant extract. | |
| Parkinsonia | Parkinsonia aculeata | Leaves and Fruits | Tentatively identified in butanol extracts. | [1] |
| Juglandaceae | Juglans regia (Walnut) | Galls on leaves | Identified in extracts. | |
| Rosaceae | Agrimonia eupatoria (Agrimony) | Aerial parts | Identified as a constituent. | [2] |
| Tamaricaceae | Reaumuria soongarica | Aerial parts | Isolated from the plant. | [3] |
| Oleaceae | Olea europaea (Olive) | - | 15,300 mg/kg | [4] |
Experimental Protocols
Extraction of Quercetin 7-O-rhamnoside
The extraction of Quercetin 7-O-rhamnoside from plant material is a critical first step for its analysis. The choice of solvent and method depends on the nature of the plant matrix.
2.1.1. Methanolic Extraction (General Protocol)
This protocol is suitable for a wide range of plant tissues.
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Materials:
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Dried and powdered plant material
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Methanol (HPLC grade)
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Ultrasonic bath
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Centrifuge
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Rotary evaporator
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Procedure:
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Weigh a known amount of the dried, powdered plant material (e.g., 10 g).
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Add a suitable volume of methanol (e.g., 100 mL, for a 1:10 solid-to-solvent ratio).
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Sonication: Place the mixture in an ultrasonic bath for 30-60 minutes at room temperature to enhance extraction efficiency.
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Maceration: Alternatively, or in combination with sonication, allow the mixture to macerate for 24-48 hours with occasional shaking.
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Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
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Collection: Decant the supernatant.
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Re-extraction: Repeat the extraction process on the pellet 2-3 times to ensure complete extraction.
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Pooling: Combine all the methanolic extracts.
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Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
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2.1.2. Experimental Workflow for Extraction
Isolation and Purification
For obtaining pure Quercetin 7-O-rhamnoside, chromatographic techniques are employed.
2.2.1. Column Chromatography (for initial fractionation)
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Stationary Phase: Silica gel (70-230 mesh).
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Mobile Phase: A gradient of chloroform and methanol is commonly used, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
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Procedure:
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The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the pre-packed silica gel column.
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The column is eluted with the solvent gradient.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
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2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (for final purification)
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Column: A reversed-phase C18 column is typically used.
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Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.
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Detection: UV detector set at a wavelength of approximately 350 nm.
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Procedure:
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The enriched fraction from column chromatography is dissolved in the initial mobile phase and filtered.
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The sample is injected onto the preparative HPLC system.
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The peak corresponding to Quercetin 7-O-rhamnoside is collected.
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The solvent is evaporated to yield the purified compound.
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Quantification by HPLC-PDA-ESI-MS/MS
High-performance liquid chromatography coupled with a photodiode array detector and tandem mass spectrometry is the gold standard for the accurate quantification of Quercetin 7-O-rhamnoside in plant extracts.
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HPLC System:
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Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient Elution: A typical gradient starts with a low percentage of B, which is gradually increased over the run time to elute compounds of increasing hydrophobicity.
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Flow Rate: 0.2-0.4 mL/min.
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Column Temperature: 25-40°C.
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PDA Detector:
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Wavelength: Scanning from 200-400 nm, with a specific monitoring wavelength around 350 nm for flavonols.
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Mass Spectrometer:
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Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
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Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
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MRM Transition: The precursor ion for Quercetin 7-O-rhamnoside is [M-H]⁻ at m/z 447. The product ion resulting from the loss of the rhamnosyl group is the quercetin aglycone at m/z 301. Therefore, the transition monitored is 447 -> 301.
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Quantification:
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A calibration curve is constructed using a certified reference standard of Quercetin 7-O-rhamnoside at various concentrations.
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The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
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Biological Activity and Signaling Pathways
Quercetin and its glycosides, including Quercetin 7-O-rhamnoside, are known to exert a variety of biological effects. One of the key signaling pathways modulated by quercetin is the Transforming Growth Factor-β (TGF-β)/Smad pathway. This pathway is crucial in cellular processes like growth, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in fibrotic diseases. Quercetin has been shown to inhibit this pathway, thereby exerting anti-fibrotic effects[5].
Modulation of the TGF-β/Smad Signaling Pathway
The inhibitory effect of quercetin on the TGF-β/Smad pathway is a key mechanism underlying its therapeutic potential, particularly in liver fibrosis. Quercetin can interfere with this pathway at multiple levels.
References
- 1. Targeted metabolomic profiling and antibacterial assessment of extracts from leaves, stems, and fruits of Egyptian Parkinsonia aculeata L. - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00906E [pubs.rsc.org]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. brieflands.com [brieflands.com]
